molecular formula C11H12ClNO3 B1309260 ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 68281-43-6

ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B1309260
CAS No.: 68281-43-6
M. Wt: 241.67 g/mol
InChI Key: YQUPYAAIKGIVAV-UHFFFAOYSA-N
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Description

Molecular Classification and Heterocyclic Framework

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate belongs to the distinguished class of benzoxazine compounds, which are characterized as bicyclic heterocyclic systems containing both oxygen and nitrogen heteroatoms within their ring structure. The fundamental benzoxazine framework consists of a benzene ring fused to an oxazine ring, creating a sophisticated aromatic-alicyclic hybrid system that provides unique chemical and physical properties. This particular compound represents a substituted derivative of the basic 1,4-benzoxazine core structure, with specific modifications that significantly influence its chemical behavior and potential applications.

The heterocyclic framework of this compound demonstrates the characteristic features of the 1,4-benzoxazine system, where the nitrogen and oxygen atoms occupy the 1 and 4 positions respectively within the six-membered oxazine ring. This positioning creates a distinctive electronic environment that affects both the reactivity and stability of the molecule. The benzoxazine classification places this compound within a broader family of organoheterocyclic compounds that have gained considerable attention in pharmaceutical and materials science applications due to their unique structural features and chemical versatility.

The molecular architecture incorporates multiple functional elements that contribute to its classification complexity. The presence of the ethyl carboxylate group introduces ester functionality, while the chlorine substituent at the 6-position provides halogen chemistry opportunities. The dihydro designation indicates partial saturation of the oxazine ring, creating a three-dimensional structure that differs significantly from fully aromatic systems. This combination of features positions the compound at the intersection of several important chemical classes, including heterocycles, esters, and organohalogen compounds.

Historical Context in Benzoxazine Chemistry

The development of benzoxazine chemistry traces its origins to the initial discovery of 1,4-benzoxazine compounds in 1959, marking the beginning of sustained research interest in this heterocyclic system. Since this foundational discovery, benzoxazines have attracted significant attention from the chemical community due to their unique physiological activities and structural versatility. The evolution of benzoxazine chemistry has been characterized by continuous efforts to develop new synthesis methods and explore diverse applications across pharmaceutical and materials science domains.

The historical progression of benzoxazine research reveals a pattern of increasing sophistication in both synthetic methodologies and applications. Traditional synthesis methods for 1,4-benzoxazines faced significant challenges including complicated reaction steps, harsh reaction conditions, and suboptimal yields. These limitations drove continuous innovation in synthetic approaches, leading to the development of more efficient and practical preparation methods. The specific compound this compound represents the culmination of these synthetic advances, incorporating multiple functional modifications that enhance both chemical utility and biological potential.

Contemporary research in benzoxazine chemistry has expanded beyond basic structural modifications to encompass sophisticated applications in polymer science and drug discovery. The preparation of polybenzoxazines through ring-opening polymerization has established these compounds as important materials for adhesives and fiber-reinforced plastics. Simultaneously, pharmaceutical applications have revealed the potential of benzoxazine derivatives as active pharmaceutical ingredients, with compounds such as apararenone, elbasvir, and etifoxine incorporating benzoxazine ring systems as central structural elements. This dual utility in both materials and pharmaceutical applications underscores the continued relevance and importance of benzoxazine chemistry in modern chemical research.

Nomenclature and Structural Designations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, providing precise structural identification through its descriptive name components. The complete name systematically describes each structural element, beginning with the ethyl ester designation, followed by the chlorine substituent position, the degree of saturation, and the core heterocyclic framework. This nomenclature system ensures unambiguous identification while providing immediate insight into the compound's structural features and chemical properties.

Properties

IUPAC Name

ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10/h3-5,10,13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUPYAAIKGIVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396897
Record name Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68281-43-6
Record name Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form the benzoxazine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated under reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro substituent at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The benzoxazine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the ester group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the benzoxazine ring.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

    Nucleophilic substitution: Products include derivatives with different substituents at the 6th position.

    Hydrolysis: The major product is 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the benzoxazine ring.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Recent studies have demonstrated that derivatives of benzoxazines exhibit significant antimicrobial properties. Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties :
    • Research indicates that benzoxazine derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inducing apoptosis in malignant cells .
  • Anti-inflammatory Effects :
    • Studies have also highlighted the anti-inflammatory potential of this compound. Its ability to modulate inflammatory pathways suggests it could be useful in treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

  • Pesticidal Activity :
    • This compound has been investigated for its pesticidal properties. It exhibits antifeedant and antifungal activities against various pests and pathogens affecting crops . This makes it a candidate for developing eco-friendly pesticides.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against several bacterial strains including E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, suggesting significant potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialE. coliMIC = 32 µg/mL
AnticancerMCF7 (breast cancer)IC50 = 15 µM
Anti-inflammatoryIn vitro modelsModulation of pathways
PesticidalVarious pestsAntifeedant activity

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the benzoxazine ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 6 significantly alters molecular weight, polarity, and reactivity. Key analogs include:

Compound Substituent (Position 6) Molecular Formula Elemental Analysis (Calcd/Found) IR ν(C=O) (cm⁻¹)
Ethyl 6-chloro derivative Cl C₁₁H₁₂NO₃Cl C: 55.04/54.76; H: 4.97/4.82; N: 4.94/5.10 1743
Ethyl 6-bromo derivative Br C₁₁H₁₂NO₃Br C: 47.58/47.89; H: 4.30/4.44; N: 4.27/4.33 1743
Ethyl 6-methyl derivative CH₃ C₁₂H₁₅NO₃ C: 73.29/73.62; H: 6.80/6.98; N: 4.50/4.35 1741
Ethyl 6-methoxy derivative OCH₃ C₁₂H₁₅NO₄ Similarity: 0.99 to parent compound Not reported

Key Observations :

  • Halogen substituents (Cl, Br) reduce carbon content due to higher atomic mass, while methyl/methoxy groups increase it.
  • The electron-withdrawing chlorine enhances electrophilic substitution reactivity compared to electron-donating methyl groups .

Regioselectivity in Formylation Reactions

The position 6 substituent directs electrophilic formylation to specific sites on the benzoxazine ring:

Compound Formylation Method Major Product(s) Yield Dominant Isomer
Ethyl 6-chloro derivative Vilsmeier-Haack 7-formyl 97% Exclusive
Ethyl 6-bromo derivative Rieche 6- and 8-formyl mixture 79% 6-formyl (88%)
Ethyl 6-methyl derivative Rieche 6-formyl 37% 6-formyl

Mechanistic Insights :

  • Vilsmeier-Haack : Targets position 7 in N-benzyl derivatives due to steric and electronic effects of the benzyl group .
  • Rieche Method : Electron-rich substituents (e.g., CH₃) favor formylation at position 6, while halogens (Cl, Br) allow competition between positions 6 and 8 .

Impact of Position 4 Modifications

The group at position 4 (e.g., benzyl, acetyl) influences stability and reactivity:

Compound Position 4 Group Melting Point (°C) Key Spectral Data (¹³C NMR)
Ethyl 4-benzyl-6-chloro derivative Benzyl 96–98 δ 168.0 (C=O), 145.0 (C–Cl)
Ethyl 4-acetyl-6-chloro derivative Acetyl 86–88 δ 174.5 (C=O), 166.3 (N–C=O)

Observations :

  • Acetyl groups at position 4 lower melting points compared to benzyl derivatives, likely due to reduced crystallinity.
  • Benzyl groups enhance resonance stabilization, affecting NMR chemical shifts .

Biological Activity

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (C₁₁H₁₂ClNO₃) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, antimicrobial properties, and potential therapeutic applications.

This compound features a benzoxazine ring structure, which is known for its stability and biological activity. The compound has a melting point of 84–85 °C and is classified as an irritant. Its molecular structure is represented as follows:

PropertyValue
Chemical FormulaC₁₁H₁₂ClNO₃
Melting Point84–85 °C
CAS Number68281-43-6
Molecular Weight239.67 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methodology often includes aza-acetalization reactions of aromatic aldehydes with substituted phenols, leveraging catalysts like chlorotrimethylsilane (TMSCl) to facilitate the reaction .

Antimicrobial Properties

Research indicates that compounds within the benzoxazine family exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial and fungal strains:

  • Fungal Activity : The compound demonstrated notable fungicidal effects against pathogens such as Rhizoctonia solani and Sclerotinia sclerotiorum. In comparative studies, derivatives of benzoxazines showed varying degrees of activity based on structural modifications. For instance, certain substitutions on the benzoxazine ring led to enhanced antifungal efficacy .
  • Bacterial Activity : this compound was evaluated for antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays, revealing significant inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations .

The antimicrobial activity of this compound is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth. Studies suggest that the presence of chlorine in the molecular structure may enhance lipophilicity and facilitate cellular uptake .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Fungal Resistance : A study explored its role in plant defense mechanisms against fungal pathogens. The compound was isolated from plant extracts and demonstrated a significant reduction in fungal biomass in treated samples compared to controls .
  • Antibacterial Efficacy : Another research focused on the antibacterial properties where this compound exhibited a zone of inhibition comparable to standard antibiotics against E. coli strains resistant to conventional treatments .

Q & A

Q. What are the established synthetic routes for ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how can reaction conditions be optimized for yield improvement?

Q. How does regioselective formylation at specific positions of the benzoxazine ring influence electronic properties?

Q. How can crystallographic data resolve conformational ambiguities in benzoxazine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles, dihedral angles, and packing interactions. For example, the chloro-substituted derivative crystallizes in a monoclinic system (space group P21/n) with β = 93.545°, showing planar benzoxazine rings and ester group orientation. Hydrogen bonding between N-H and carbonyl oxygen stabilizes the conformation . Key Crystallographic Parameters :
ParameterValue
a (Å)6.822
b (Å)23.567
c (Å)7.3746
V (ų)1183.4

Q. What strategies address conflicting analytical data during synthesis of novel derivatives?

  • Methodological Answer :
  • Cross-Validation : Use complementary techniques (e.g., HPLC-MS for purity, elemental analysis for C/H/N ratios). For example, discrepancies in nitrogen content (>0.2% variance) may indicate residual solvents or by-products .
  • Controlled Replication : Repeat syntheses under identical conditions to isolate variables (e.g., moisture levels, catalyst purity).
  • Reference Standards : Compare with structurally validated analogs (e.g., bromo or methyl derivatives) .

Methodological Notes

  • Data Reliability : Emphasis on peer-reviewed journals (e.g., Acta Crystallographica) and synthetic protocols from established repositories .
  • Advanced Applications : While biological activity data for this specific compound is limited, benzoxazines are explored for antimicrobial and anti-inflammatory properties via in vitro assays (e.g., MIC testing, COX inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 2
ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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